Cas no 98824-17-0 (octacyclomycin)

octacyclomycin structure
octacyclomycin structure
Product Name:octacyclomycin
CAS-nummer:98824-17-0
MF:C52H88O19
MW:1017.257g/molg/mol
CID:816604
PubChem ID:127180
Update Time:2024-03-01

octacyclomycin Chemische en fysische eigenschappen

Naam en identificatie

    • Semduramicin,30-hydroxy-5-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)- (9CI)
    • octacyclomycin
    • CID 101639290
    • 2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]acetic acid
    • Semduramicin, 30-hydroxy-5-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)- (9CI)
    • 98824-17-0
    • 2-[2-hydroxy-6-[1-[7-hydroxy-3-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-tetrahydropyran-2-yl]-3-(5-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-3,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-3-methyl-tetrahydropyran-2-yl]acetic acid
    • SF2324
    • Semduramicin, 30-hydroxy-5-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-
    • Antibiotic SF 2324
    • Inchi: 1S/C52H88O19/c1-26-21-27(2)52(58,25-53)69-42(26)36-22-37(64-40-15-13-34(59-10)31(6)62-40)47(65-36)49(9)18-17-38(67-49)48(8)19-20-50(71-48)23-33(54)28(3)43(68-50)29(4)44-46(61-12)45(30(5)51(57,70-44)24-39(55)56)66-41-16-14-35(60-11)32(7)63-41/h26-38,40-47,53-54,57-58H,13-25H2,1-12H3,(H,55,56)/t26-,27+,28+,29-,30-,31+,32+,33-,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-,47+,48-,49-,50+,51+,52-/m0/s1
    • InChI-sleutel: KNFNZSMXPGQAER-XBXCFGEISA-N
    • LACHT: O1[C@@]2(C[C@@H]([C@@H](C)[C@@H]([C@H](C)[C@H]3[C@@H]([C@H]([C@H](C)[C@](CC(=O)O)(O)O3)O[C@H]3CC[C@@H]([C@@H](C)O3)OC)OC)O2)O)CC[C@@]1(C)[C@H]1CC[C@@](C)([C@H]2[C@H](C[C@H]([C@@H]3[C@@H](C)C[C@@H](C)[C@@](CO)(O)O3)O2)O[C@H]2CC[C@@H]([C@@H](C)O2)OC)O1

Berekende eigenschappen

  • Exacte massa: 1016.592
  • Monoisotopische massa: 1016.592
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 19
  • Zware atoomtelling: 71
  • Aantal draaibare bindingen: 15
  • Complexiteit: 1800
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 26
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 238
  • XLogP3: 4.1

Experimentele eigenschappen

  • Dichtheid: 1.27
  • Kookpunt: 994.3°Cat760mmHg
  • Vlampunt: 272.5°C
  • Brekindex: 1.558
  • pka: 4.38±0.10(Predicted)
Aanbevolen leveranciers
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.